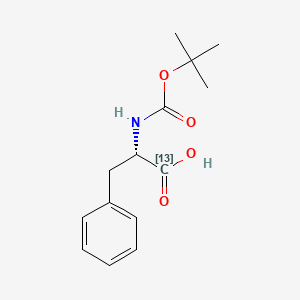
BOC-L-Phenylalanine-13C
Descripción general
Descripción
BOC-L-Phenylalanine-13C is a derivative of phenylalanine, an essential amino acid. This compound is labeled with carbon-13, a stable isotope of carbon, which makes it particularly useful in various scientific research applications. The BOC group (tert-butoxycarbonyl) is a protecting group used to prevent the amino group from reacting during chemical synthesis.
Mecanismo De Acción
Target of Action
As a derivative of phenylalanine, it may interact with the same targets as phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in the synthesis of proteins and other important molecules in the body .
Mode of Action
Phenylalanine, from which it is derived, is known to be a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . These neurotransmitters play a vital role in mood regulation, and elevated brain levels are associated with antidepressant effects .
Biochemical Pathways
BOC-L-Phenylalanine-13C is used to synthesize isotope-labeled peptides for MS-based protein quantitation . This suggests that it may be involved in the same biochemical pathways as Phenylalanine, including protein synthesis and the production of neurotransmitters .
Result of Action
Given its use in synthesizing isotope-labeled peptides for ms-based protein quantitation , it may play a role in facilitating the study of protein structure and function.
Action Environment
It is recommended to store the compound under refrigerated conditions and protect it from light , suggesting that temperature and light exposure may affect its stability.
Análisis Bioquímico
Biochemical Properties
BOC-L-Phenylalanine-13C plays a significant role in biochemical reactions. As a derivative of phenylalanine, it participates in the formation of proteins and other biomolecules . It interacts with various enzymes and proteins, influencing their function and activity . For instance, it is involved in the synthesis of [4-13C, 2,3,5,6-2H4] 4-fluorophenylalanine, a compound used in protein NMR applications .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, high levels of phenylalanine, from which this compound is derived, have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, influences enzyme activation or inhibition, and causes changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context in which this compound is utilized.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, imbalances in phenylalanine in the diet, from which this compound is derived, can lead to decreased intestinal immunity and antioxidant capacity, and increased intestinal cell apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it is involved in the shikimate (SHIK) and L-Phe branch pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on various factors . These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BOC-L-Phenylalanine-13C typically involves the following steps:
Preparation of L-Phenylalanine Salt: L-Phenylalanine reacts with an alkali to form L-Phenylalanine salt.
Reaction with Di-tert-butyl Dicarbonate: The L-Phenylalanine salt is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Isolation and Purification: The reaction mixture is then extracted, and the product is purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves large-scale reactors and more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
BOC-L-Phenylalanine-13C undergoes various chemical reactions, including:
Substitution Reactions: The BOC group can be removed under acidic conditions to yield L-Phenylalanine-13C.
Coupling Reactions: It can be used in peptide synthesis where the BOC group protects the amino group during the coupling process.
Common Reagents and Conditions
Acidic Conditions: For deprotection of the BOC group, reagents like trifluoroacetic acid (TFA) are commonly used.
Coupling Reagents: In peptide synthesis, reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used.
Major Products Formed
Deprotected Amino Acid: Removal of the BOC group yields L-Phenylalanine-13C.
Peptides: When used in peptide synthesis, it forms part of the peptide chain.
Aplicaciones Científicas De Investigación
BOC-L-Phenylalanine-13C is widely used in scientific research due to its stable isotope labeling. Some applications include:
Metabolic Studies: Used to trace metabolic pathways in organisms.
Protein Synthesis: Employed in the synthesis of isotope-labeled peptides for mass spectrometry-based protein quantitation.
NMR Spectroscopy: Utilized in nuclear magnetic resonance (NMR) studies to investigate molecular interactions and structures.
Drug Development: Helps in studying the pharmacokinetics and dynamics of drugs.
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine-13C9: Another isotope-labeled form of phenylalanine, used in similar applications.
Boc-L-Phenylalanine: The non-labeled version of BOC-L-Phenylalanine, used in peptide synthesis.
L-Phenylalanine-2-13C: Labeled at a different position, used for specific metabolic studies.
Uniqueness
BOC-L-Phenylalanine-13C is unique due to its specific labeling with carbon-13 and the presence of the BOC protecting group. This combination makes it particularly useful for detailed metabolic studies and peptide synthesis where precise tracking and protection of functional groups are required .
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl(113C)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i12+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-GYZZUBJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[13C](=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,9,9-Trimethyl-4-(3-methylbutyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B3331504.png)

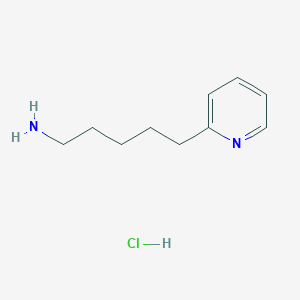
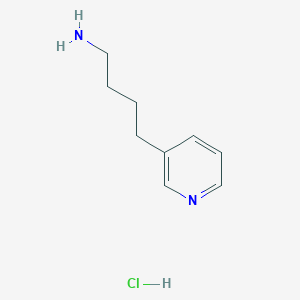
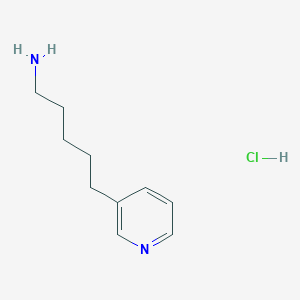
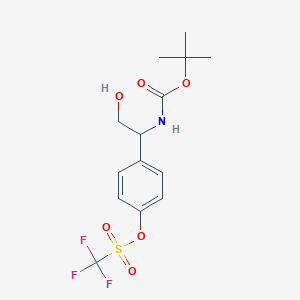

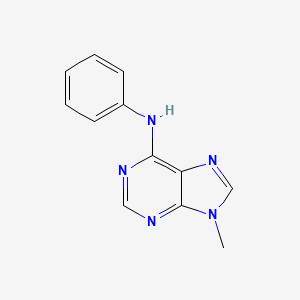
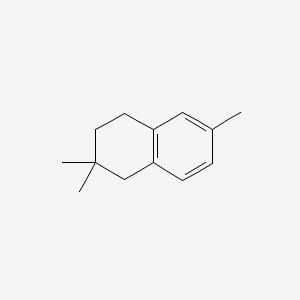
![(2-Bromo-propyl)-[2-(4-chloro-phenyl)-ethyl]-amine](/img/structure/B3331575.png)
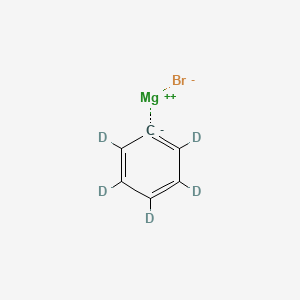
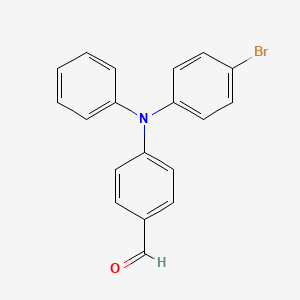
![6-Chloro-3-(chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3331596.png)
